N~1~-[(E)-(5-bromo-2-methoxyphenyl)methylidene]-1H-tetrazole-1,5-diamine
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Overview
Description
N~1~-[(E)-(5-bromo-2-methoxyphenyl)methylidene]-1H-tetrazole-1,5-diamine is a chemical compound that belongs to the class of Schiff bases Schiff bases are compounds typically formed by the condensation of primary amines with carbonyl compounds
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N1-[(E)-(5-bromo-2-methoxyphenyl)methylidene]-1H-tetrazole-1,5-diamine typically involves the condensation reaction between 5-bromo-2-methoxybenzaldehyde and 1H-tetrazole-1,5-diamine. The reaction is usually carried out in a solvent such as ethanol or methanol under reflux conditions. The reaction mixture is heated to facilitate the formation of the Schiff base, and the product is then isolated and purified through recrystallization .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent choice, and reaction time, to maximize yield and purity. Industrial production may also incorporate continuous flow reactors to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
N~1~-[(E)-(5-bromo-2-methoxyphenyl)methylidene]-1H-tetrazole-1,5-diamine can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or acids.
Reduction: The Schiff base can be reduced to form the corresponding amine.
Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO~4~) and chromium trioxide (CrO~3~).
Reduction: Reducing agents such as sodium borohydride (NaBH~4~) or lithium aluminum hydride (LiAlH~4~) are typically used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN~3~) or thiourea.
Major Products
Oxidation: Formation of 5-bromo-2-methoxybenzoic acid.
Reduction: Formation of 5-bromo-2-methoxybenzylamine.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
N~1~-[(E)-(5-bromo-2-methoxyphenyl)methylidene]-1H-tetrazole-1,5-diamine has several applications in scientific research:
Mechanism of Action
The mechanism by which N1-[(E)-(5-bromo-2-methoxyphenyl)methylidene]-1H-tetrazole-1,5-diamine exerts its effects involves its ability to form stable complexes with metal ions. These complexes can interact with biological targets, such as enzymes, by inhibiting their activity. The Schiff base moiety allows the compound to bind to the active site of enzymes, thereby blocking substrate access and inhibiting enzymatic activity .
Comparison with Similar Compounds
Similar Compounds
- N′-(5-Bromo-2-hydroxy-3-methoxybenzylidene)-4-methoxybenzohydrazide
- N′-(5-Bromo-2-hydroxy-3-methoxybenzylidene)-4-methoxybenzohydrazide
- N′-(5-Bromo-2-hydroxy-3-methoxybenzylidene)-4-methoxybenzohydrazide
Uniqueness
N~1~-[(E)-(5-bromo-2-methoxyphenyl)methylidene]-1H-tetrazole-1,5-diamine is unique due to the presence of the tetrazole ring, which imparts distinct chemical properties and reactivity. The combination of the bromine atom and methoxy group further enhances its potential for diverse chemical transformations and applications in various fields.
Properties
Molecular Formula |
C9H9BrN6O |
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Molecular Weight |
297.11 g/mol |
IUPAC Name |
1-[(E)-(5-bromo-2-methoxyphenyl)methylideneamino]tetrazol-5-amine |
InChI |
InChI=1S/C9H9BrN6O/c1-17-8-3-2-7(10)4-6(8)5-12-16-9(11)13-14-15-16/h2-5H,1H3,(H2,11,13,15)/b12-5+ |
InChI Key |
NLSNDPDBPTZKQK-LFYBBSHMSA-N |
Isomeric SMILES |
COC1=C(C=C(C=C1)Br)/C=N/N2C(=NN=N2)N |
Canonical SMILES |
COC1=C(C=C(C=C1)Br)C=NN2C(=NN=N2)N |
solubility |
0.8 [ug/mL] (The mean of the results at pH 7.4) |
Origin of Product |
United States |
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